molecular formula C10H18Cl2N6O6 B1222382 Gyki 13485 CAS No. 76123-42-7

Gyki 13485

Katalognummer: B1222382
CAS-Nummer: 76123-42-7
Molekulargewicht: 389.19 g/mol
InChI-Schlüssel: DGHOCXJONPLHGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gyki 13485 is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as chloroethyl, nitroso, and carbamoyl groups. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of Gyki 13485 involves several steps. One common method includes the reaction of N-(2-chloroethyl)-N-nitrosocarbamoyl azide with amino acids in the presence of weak alkalis in an aqueous-alcoholic solution . The resulting product is then isolated, purified, and further reacted with tetraacylglucosamine or glucosamine in the presence of a tertiary amine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Analyse Chemischer Reaktionen

Gyki 13485 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Gyki 13485 has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Gyki 13485 involves its interaction with cellular components. The compound can form covalent bonds with DNA, leading to DNA damage and inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death in rapidly dividing cancer cells. The molecular targets include DNA and various enzymes involved in DNA repair and replication pathways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Gyki 13485 include other nitrosoureas and chloroethyl-containing compounds. Some examples are:

    Nimustine: Another nitrosourea compound with similar anticancer properties.

    Carmustine: A nitrosourea used in chemotherapy.

    Lomustine: Another chemotherapeutic agent in the nitrosourea class. The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

76123-42-7

Molekularformel

C10H18Cl2N6O6

Molekulargewicht

389.19 g/mol

IUPAC-Name

1-(2-chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3-dihydroxybutyl]-1-nitrosourea

InChI

InChI=1S/C10H18Cl2N6O6/c11-1-3-17(15-23)9(21)13-5-7(19)8(20)6-14-10(22)18(16-24)4-2-12/h7-8,19-20H,1-6H2,(H,13,21)(H,14,22)

InChI-Schlüssel

DGHOCXJONPLHGT-UHFFFAOYSA-N

SMILES

C(CCl)N(C(=O)NCC(C(CNC(=O)N(CCCl)N=O)O)O)N=O

Kanonische SMILES

C(CCl)N(C(=O)NCC(C(CNC(=O)N(CCCl)N=O)O)O)N=O

Synonyme

GYKI 13485
GYKI 13485, (R*,R*)-(+-)-isomer
GYKI 13485, (R*,S*)-(+-)-isomer
GYKI-13485
N,N''-(2,3-dihydroxy-1,4-butanediyl)bis(N'-2-chloroethyl)-N'-nitrosourea

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.